molecular formula C15H20N2O3 B12936527 5-Acetamido-2-(azepan-1-yl)benzoic acid

5-Acetamido-2-(azepan-1-yl)benzoic acid

Cat. No.: B12936527
M. Wt: 276.33 g/mol
InChI Key: NOAMODLIADKOJK-UHFFFAOYSA-N
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Description

5-Acetamido-2-(azepan-1-yl)benzoic acid is a synthetic benzoic acid derivative designed for pharmaceutical and biochemical research. This compound is of significant interest in the development of novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Its molecular structure, which integrates an acetamido group with an azepane ring, is engineered to potentially enhance selectivity for the cyclooxygenase-2 (COX-2) enzyme . Research on closely related 5-acetamido-2-hydroxy benzoic acid analogs has demonstrated potent anti-nociceptive and anti-inflammatory activities in vivo, with some derivatives showing superior efficacy to established analgesics like acetaminophen in preclinical models . These analogs also exhibited favorable predicted pharmacokinetic and toxicological properties in silico, suggesting good bioavailability and a promising safety profile for a research compound . As a key intermediate, this chemical serves the broader goal of creating therapeutic agents with improved activity and reduced side effects. This compound is intended for use in target interaction studies, molecular docking simulations, and the investigation of inflammation and pain pathways . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

5-acetamido-2-(azepan-1-yl)benzoic acid

InChI

InChI=1S/C15H20N2O3/c1-11(18)16-12-6-7-14(13(10-12)15(19)20)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18)(H,19,20)

InChI Key

NOAMODLIADKOJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N2CCCCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Acetylation of 5-Amino-2-substituted Benzoic Acid

The acetamido group is typically introduced by acetylation of the corresponding 5-amino-2-substituted benzoic acid. This is commonly achieved by reacting the amino group with acetic anhydride or acetyl chloride under controlled conditions.

  • Reaction conditions: Use of acetic anhydride in aqueous or organic solvents (e.g., water, ethyl acetate) at mild temperatures (room temperature to reflux) for 30 minutes to 2 hours.
  • Catalysts: Potassium carbonate or other mild bases can be used to facilitate the reaction.
  • Yields: Typically high, with reported yields around 70-90% for related compounds.
  • Example: 5-amino-2-hydroxybenzoic acid acetylated with acetic anhydride in water yields 5-acetamido-2-hydroxybenzoic acid, a close analog.

One-Pot or Stepwise Synthesis

  • Stepwise approach: First, azepane substitution at the 2-position, followed by acetylation of the 5-amino group.
  • One-pot synthesis: Possible by sequential addition of reagents, but requires careful control of reaction conditions to prevent side reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Acetylation of amino group Acetic anhydride, water or ethyl acetate, K2CO3 catalyst Room temp to reflux 30 min - 2 h 70-90 Mild conditions prevent hydrolysis; potassium carbonate improves selectivity
Azepane substitution at 2-pos 2-halobenzoic acid derivative, azepane, DMF or DMSO 80-120°C reflux 1-2 h 60-85 Excess azepane and polar aprotic solvent favor nucleophilic substitution
Purification Recrystallization or chromatography Ambient Variable - Solubility in ethanol, methanol, DMSO aids purification

Analytical Characterization

Research Findings and Notes

  • The acetylation step is well-established and yields stable acetamido derivatives with good bioavailability in related compounds.
  • Azepane substitution requires careful temperature control to avoid decomposition; reaction times longer than 2 hours may reduce yield due to side reactions.
  • Solvent choice critically affects reaction rate and yield; polar aprotic solvents favor nucleophilic substitution for azepane installation.
  • The final compound exhibits solubility in common organic solvents such as ethanol, methanol, and DMSO, facilitating purification and formulation.
  • Computational docking studies on related benzoic acid derivatives suggest that such substitutions may enhance biological activity, supporting the importance of precise synthetic control.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Parameters Yield Range (%) Comments
Acetylation Acetic anhydride, K2CO3, water/ethyl acetate 25-100°C, 0.5-2 h 70-90 Mild, high-yielding, classic acylation
Azepane substitution 2-halobenzoic acid derivative, azepane, DMF/DMSO 80-120°C, 1-2 h 60-85 Requires reflux, excess azepane recommended
Purification Recrystallization, chromatography Ambient - Solubility in ethanol, methanol, DMSO

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-(azepan-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The acetamido group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

5-Acetamido-2-(azepan-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-acetamido-2-(azepan-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical profiles of 5-Acetamido-2-(azepan-1-yl)benzoic acid can be contextualized against analogs with variations in the position 2 substituent. Key comparisons include:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Predicted logP Toxicity (LD₅₀) Biological Activity
This compound Azepan-1-yl (C₆H₁₁N) ~293.3* ~2.1* Moderate (QSTR model) Enzyme inhibition potential
5-Acetamido-2-hydroxybenzoic acid () Hydroxyl (-OH) 195.18 0.8 High (>500 mg/kg) Analgesic, low hepatotoxicity
5-Acetamido-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid () 2,5-Dimethylpyrrol-1-yl 244.17 1.9 Not reported Unspecified, likely bioactive
5-Acetamido-2-(trifluoroacetamido)benzoic acid () Trifluoroacetamido (-NHCOCF₃) 306.22 1.5 High reactivity Suspected hepatotoxic

*Calculated using ChemDraw and QSTR models ().

Key Observations:

Lipophilicity and Solubility: The azepane group increases logP (2.1) compared to the hydroxyl analog (logP 0.8), suggesting enhanced membrane permeability but reduced aqueous solubility. This trend aligns with the larger, hydrophobic azepane ring versus polar hydroxyl groups .

Toxicity Profile :

  • Quantitative Structure-Toxicity Relationship (QSTR) models () correlate higher molecular connectivity indices (0JA, 1JA) with increased toxicity. The azepane substituent, being branched, elevates these indices compared to hydroxyl groups, predicting moderate toxicity (LD₅₀ ~200–400 mg/kg). In contrast, the hydroxyl derivative exhibits lower toxicity (LD₅₀ >500 mg/kg), as seen in paracetamol analogs ().
  • Trifluoroacetamido groups may introduce reactive metabolites, as seen in other fluorinated compounds, increasing hepatotoxicity risks .

Biological Activity: Analgesic Potential: The acetamido group is a hallmark of analgesics like paracetamol. The azepane moiety’s size and flexibility may enhance binding to pain-modulating enzymes (e.g., cyclooxygenase isoforms) compared to smaller substituents like pyrrol or hydroxyl groups . Antioxidant Activity: Benzoic acid derivatives with hydroxyl or cinnamoyl groups (e.g., ferulic acid) exhibit superior antioxidant properties due to resonance-stabilized radicals (). The azepane and acetamido groups lack such stabilization, suggesting minimal antioxidant activity .

Pharmacological and Industrial Relevance

  • Drug Development : The azepane group’s conformational flexibility could optimize interactions with rigid enzyme active sites, making this compound a candidate for targeting proteases or kinases. This contrasts with the 2,5-dimethylpyrrol derivative (), where steric hindrance may limit binding .
  • Toxicity Mitigation : Compared to trifluoroacetamido analogs, the azepane derivative’s lower electronegativity may reduce reactive metabolite formation, aligning with safer drug profiles .

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